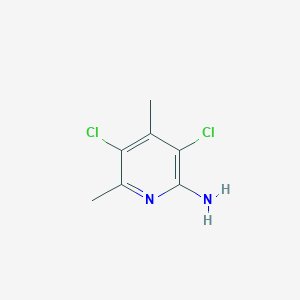

3,5-Dichloro-4,6-dimethylpyridin-2-amine

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines, or halopyridines, are a class of heterocyclic compounds that are fundamental to modern synthetic chemistry. nih.gov They serve as crucial building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.netchemrxiv.org The pyridine ring is an electron-deficient π-system, which can make direct halogenation reactions challenging, often requiring harsh conditions to proceed. nih.govchemrxiv.org The development of methods for the selective synthesis of substituted halopyridines is therefore an important area of research. nih.govacs.org

3,5-Dichloro-4,6-dimethylpyridin-2-amine is a member of this significant class of compounds. It features a pyridine ring with a specific substitution pattern:

Two chlorine atoms at the 3 and 5 positions.

Two methyl groups at the 4 and 6 positions.

An amino group at the 2 position.

This distinct arrangement of functional groups on the pyridine scaffold provides a unique starting point for chemical diversification. The chlorine atoms, in particular, can serve as reactive handles for cross-coupling reactions or nucleophilic substitution, allowing for the introduction of new molecular fragments.

Role as a Primary Amine Building Block in Chemical Synthesis

Amines are organic derivatives of ammonia (B1221849) and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. uomustansiriyah.edu.iq The chemistry of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. uomustansiriyah.edu.iq This reactivity makes amines, particularly primary amines, exceptionally versatile and essential building blocks in organic synthesis. purkh.comenamine.net They are fundamental to the creation of a vast number of compounds, including dyes, polymers, and a majority of pharmaceutical agents. uomustansiriyah.edu.iqpurkh.com

In this compound, the primary amino group (-NH₂) at the 2-position is a key functional group that defines its role as a synthetic building block. This group can act as a nucleophile, enabling it to participate in a wide variety of chemical reactions to form new carbon-nitrogen bonds. This capability is central to the construction of more elaborate molecular architectures. The electronic and steric environment created by the adjacent chlorine and methyl substituents on the pyridine ring influences the reactivity of this amino group, offering a nuanced tool for synthetic chemists to design and create novel compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCNFARJJWYBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)N)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482441 | |

| Record name | 3,5-Dichloro-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56960-80-6 | |

| Record name | 3,5-Dichloro-4,6-dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56960-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 4,6 Dimethylpyridin 2 Amine

Established Synthetic Routes to Pyridin-2-amine Systems

The synthesis of 2-aminopyridines is a well-established area of heterocyclic chemistry, driven by the prevalence of this moiety in bioactive compounds. dicp.ac.cnthieme-connect.com Several classical and modern methods are available, each with its own advantages and limitations.

One of the most traditional methods is the Chichibabin reaction , which involves the direct amination of pyridines using sodium amide. dicp.ac.cn However, this reaction often requires harsh conditions and may not be suitable for highly substituted or sensitive pyridine (B92270) substrates. Another classical approach involves the nucleophilic substitution of a leaving group, typically a halide, at the 2-position of the pyridine ring. nih.govacs.org This SNAr reaction is a common and effective method, particularly for activated pyridine systems. nih.gov

More contemporary methods often utilize pyridine N-oxides as precursors. The N-oxide functionality activates the pyridine ring, facilitating nucleophilic attack at the 2- and 4-positions. acs.orgnih.govresearchgate.net Treatment of pyridine N-oxides with an activating agent, followed by reaction with an amine, provides a mild and regioselective route to 2-aminopyridines. acs.org Phosphonium salts like PyBroP have been shown to be effective activating agents in this context. acs.org Additionally, a Zincke reaction on Katritzky salt intermediates derived from pyridine N-oxides offers another pathway to 2-aminoazines under mild conditions. thieme-connect.com

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for the synthesis of 2-aminopyridines from 2-halopyridines. dicp.ac.cnnih.gov These methods offer good functional group tolerance but can be limited by the need for sophisticated ligands and the potential for metal contamination in the final product. dicp.ac.cn

Cascade reactions provide an efficient means to construct the 2-aminopyridine (B139424) core from acyclic precursors. For instance, N-propargylic β-enaminones can react with formamides in the presence of a base to yield densely substituted 2-aminopyridines. dicp.ac.cn Another approach involves the condensation of 2,4-pentadienenitrile (B12330761) compounds with ammonia (B1221849) or amines. google.com

| Method | Description | Key Features |

| Chichibabin Reaction | Direct amination of pyridines using sodium amide. dicp.ac.cn | Harsh reaction conditions. |

| SNAr of 2-Halopyridines | Nucleophilic substitution of a halide at the 2-position by an amine. nih.govacs.org | Effective for activated systems. |

| Pyridine N-oxide Chemistry | Activation of the pyridine ring followed by nucleophilic amination. acs.orgacs.orgnih.govresearchgate.net | Mild conditions, good regioselectivity. |

| Buchwald-Hartwig Amination | Palladium-catalyzed amination of 2-halopyridines. dicp.ac.cnnih.gov | Good functional group tolerance. |

| Cascade Reactions | Construction of the pyridine ring from acyclic precursors. dicp.ac.cngoogle.com | High efficiency in building complexity. |

Approaches to Regioselective Halogenation and Methylation on Pyridine Scaffolds

The synthesis of 3,5-dichloro-4,6-dimethylpyridin-2-amine requires precise control over the introduction of two chloro and two methyl groups onto the pyridine ring. The inherent electronic properties of the pyridine ring, being electron-deficient, make electrophilic aromatic substitution challenging and often require harsh conditions. chemrxiv.orgnih.gov

Regioselective Halogenation:

Direct halogenation of pyridine via electrophilic aromatic substitution typically requires high temperatures and strong acids, often leading to a mixture of regioisomers with a preference for the 3-position. chemrxiv.org To achieve C2-halogenation, the use of pyridine N-oxides is a common strategy. The N-oxide activates the 2-position towards electrophilic attack. acs.orgnih.govresearchgate.net A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing access to various 2-halo-substituted pyridines under mild conditions. acs.orgnih.gov

For 3-selective halogenation, a novel ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates has been reported. chemrxiv.org This method allows for the regioselective halogenation of a diverse set of pyridines under mild conditions. chemrxiv.org Achieving a 3,5-dichloro substitution pattern likely requires a multi-step approach, possibly involving a directing group or starting with a pre-functionalized pyridine ring.

Regioselective Methylation:

The introduction of methyl groups onto the pyridine ring also presents regioselectivity challenges. Minisci-type radical alkylation is a common method for introducing alkyl groups, but it often leads to mixtures of isomers. The direct C-4 alkylation of pyridines has been a longstanding challenge, often requiring pre-functionalized materials to avoid overalkylation and regioisomeric mixtures. nih.gov A recent approach utilizes a maleate-derived blocking group to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position. nih.gov

For α-methylation (at the 2- or 6-position), a process using a nickel-nickel oxide catalyst in the vapor phase has been developed. google.com This method allows for the selective methylation of pyridine compounds at the alpha position to the heterocyclic nitrogen. google.com Another convenient procedure for highly selective mono-α-methylation of pyridines involves a Raney nickel catalyst at ambient pressure. researchgate.net Achieving a 4,6-dimethyl pattern would likely involve a starting material that already contains one or both of these methyl groups, or a directed methylation strategy.

| Functionalization | Method | Reagents/Conditions | Selectivity |

| Chlorination | Electrophilic Aromatic Substitution | Cl2, strong acid, high temp. chemrxiv.org | 3-selective, often mixtures |

| Pyridine N-oxide activation | Various chlorinating agents acs.orgnih.gov | 2-selective | |

| Zincke Imine Intermediate | Ring-opening/closing sequence chemrxiv.org | 3-selective | |

| Methylation | Minisci-type Alkylation | Radical conditions nih.gov | Often mixtures, C4 can be challenging |

| C4-Alkylation with Blocking Group | Maleate-derived blocking group nih.gov | C4-selective | |

| Catalytic α-Methylation | Ni/NiO catalyst, vapor phase google.com | α-selective | |

| Raney Nickel Catalysis | Raney Ni, high-boiling alcohol researchgate.net | α-selective |

Derivatization from Precursor Pyridine Intermediates

Given the complexity of this compound, a plausible synthetic strategy involves the derivatization of a pre-functionalized pyridine intermediate. This approach allows for the stepwise introduction of the required substituents, providing better control over the final structure. The discovery of pyridine-based agrochemicals often relies on such intermediate derivatization methods. nih.gov

A potential starting material could be a 2-amino-4,6-dimethylpyridine (B145770). A synthesis for 2-amino-4,6-dimethylpyridine starting from 3-aminocrotononitrile (B73559) has been reported. google.com From this intermediate, the next step would be the regioselective dichlorination at the 3- and 5-positions. This would likely be an electrophilic chlorination, which is directed to these positions by the activating amino group and the methyl groups.

Alternatively, one could start from a pre-chlorinated pyridine. For example, a synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) has been described, which could serve as a precursor. google.com Further chlorination and methylation would then be required. The challenge would be to control the regioselectivity of these subsequent reactions.

The Hantzsch dihydropyridine (B1217469) synthesis is a versatile method for preparing highly substituted pyridines. researchgate.netnih.gov It is conceivable that a dihydropyridine could be synthesized with the desired methyl and other functional groups, which could then be aromatized and further functionalized to introduce the chloro and amino groups.

The dearomatization-rearomatization strategy offers another avenue for functionalizing pyridines. mdpi.comacs.org By converting the pyridine into a more reactive, non-aromatic intermediate, site-selective functionalization can be achieved. acs.org This could be a powerful tool for introducing the substituents in a controlled manner.

Potential Novel Synthetic Pathways to this compound

Recent advances in synthetic organic chemistry offer novel pathways for the construction of highly substituted pyridines. These methods could potentially be adapted for the synthesis of this compound.

One promising approach is the use of multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov A one-pot, four-component reaction for the synthesis of novel pyridine derivatives has been described, highlighting the power of this strategy. nih.gov

Another innovative method involves a cascade reaction comprising a copper-catalyzed cross-coupling, electrocyclization, and air oxidation to afford highly substituted pyridines. nih.gov This modular approach offers good functional group tolerance and could be tailored to produce the target molecule. nih.gov

The development of novel C-H functionalization techniques provides a direct way to introduce substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. researchgate.net While regioselectivity can be a challenge, the use of directing groups or specific catalysts can provide excellent control. researchgate.net A redox-neutral dearomatization–rearomatization sequence for the meta-C–H functionalization of pyridines via oxazino pyridine intermediates has been developed. acs.org By simply switching to acidic conditions, this strategy can be redirected to achieve para-selective functionalization, demonstrating the tunability of such methods. acs.org

Finally, the synthesis of novel pyridine derivatives through a ring opening and closing cascade (ROCC) mechanism of isoxazoles offers another regioselective route to functionalized pyridines. researchgate.net

| Pathway | Description | Potential Advantages |

| Multi-component Reactions | Combining three or more reactants in a single operation. nih.gov | High atom economy and efficiency. |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event. nih.gov | Rapid increase in molecular complexity. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-X bond. acs.orgresearchgate.net | Step-economic and avoids pre-functionalization. |

| Ring Opening/Closing Cascade (ROCC) | Transformation of one heterocyclic system into another. researchgate.net | Access to unique substitution patterns. |

Chemical Transformations and Reaction Pathways of 3,5 Dichloro 4,6 Dimethylpyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. It can react with electrophiles, such as alkyl halides and peroxy acids. Alkylation of the pyridine nitrogen leads to the formation of pyridinium (B92312) salts. This reaction is influenced by the steric hindrance posed by the adjacent amino and methyl groups. N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents like peroxy acids, resulting in the corresponding pyridine-N-oxide. The electronic effects of the substituents on the pyridine ring also play a crucial role in the reactivity of the nitrogen atom; electron-donating groups enhance its nucleophilicity, while electron-withdrawing groups diminish it.

Nucleophilic Substitution Reactions of the Chlorine Atoms

The chlorine atoms at the 3- and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine atoms themselves facilitates the attack of nucleophiles. The positions of substitution are influenced by the electronic and steric effects of the other substituents on the ring.

Amination Reactions

The chlorine atoms can be displaced by various amino groups through nucleophilic aromatic substitution. This can be achieved by reacting 3,5-dichloro-4,6-dimethylpyridin-2-amine with primary or secondary amines, often in the presence of a base. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for the formation of C-N bonds and can be employed for the amination of this dichloropyridine derivative. The regioselectivity of the amination can be influenced by the reaction conditions and the nature of the incoming amine.

Table 1: Representative Amination Reactions of Dichloropyridine Systems

| Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Primary/Secondary Amine | Heat, Base (e.g., K₂CO₃) | Mono- or di-aminated pyridine |

| Ammonia (B1221849) or equivalent | Pd catalyst, Ligand, Base | Primary arylamine |

| Aniline derivatives | Pd(dba)₂, Ligand, Base | N-Aryl aminopyridine |

Other Nucleophilic Displacements

Besides amines, other nucleophiles can displace the chlorine atoms. Alkoxides and phenoxides can react to form the corresponding ethers, while thiolates can be used to introduce sulfur functionalities. These reactions typically require basic conditions to generate the active nucleophile. The relative reactivity of the two chlorine atoms can sometimes be exploited to achieve selective mono-substitution under carefully controlled conditions.

Table 2: Nucleophilic Substitution with O- and S-Nucleophiles on Dichloropyridines

| Nucleophile | Conditions | Product Type |

| Sodium Methoxide | Methanol, Heat | Methoxy-substituted pyridine |

| Sodium Thiophenoxide | DMF, Heat | Phenylthio-substituted pyridine |

| Potassium Hydroxide | Water/Dioxane, Heat | Hydroxypyridine |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the powerful electron-donating amino group and the methyl groups. However, the ring nitrogen and the chlorine atoms are deactivating. The directing effect of the substituents will determine the position of substitution. The amino group is a strong ortho-, para-director. Given the existing substitution pattern, the only available position for substitution is C3, which is already occupied by a chlorine atom. Therefore, direct electrophilic aromatic substitution on the ring is sterically hindered and electronically disfavored at the remaining positions. Reactions such as nitration or halogenation would likely require forcing conditions and may lead to a mixture of products or decomposition. For instance, nitration of 2-aminopyridines often leads to the formation of a nitramino pyridine initially, which can then rearrange. sapub.org

Reactions Involving the Primary Amine Functionality

The primary amino group at the 2-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation and Alkylation Reactions

The primary amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, it can be alkylated using alkyl halides. These reactions can be used to introduce a wide range of substituents, modifying the properties of the parent molecule. The reactivity of the amino group can be modulated by the electronic environment of the pyridine ring.

Table 3: Acylation and Alkylation of the 2-Amino Group

| Reagent | Conditions | Product Type |

| Acetyl Chloride | Pyridine, 0 °C to rt | 2-Acetamido derivative |

| Benzoyl Chloride | Triethylamine, DCM | 2-Benzamido derivative |

| Methyl Iodide | K₂CO₃, Acetone | 2-(Methylamino) derivative |

| Benzyl Bromide | NaH, DMF | 2-(Benzylamino) and/or 2-(Dibenzylamino) derivative |

Diazotization and Related Transformations

The primary amino group at the C2 position of this compound is a key site for diazotization reactions. Treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, leads to the formation of a reactive diazonium salt intermediate. This intermediate is generally unstable and is used directly in subsequent reactions without isolation. masterorganicchemistry.comorganic-chemistry.orgrsc.org

One of the significant applications of this diazotization is in the synthesis of fused heterocyclic systems. For instance, the in situ generated diazonium salt can undergo intramolecular cyclization, particularly when a suitable nucleophilic partner is available. A prominent example is the formation of triazolo[1,5-a]pyridines. While specific studies on this compound are not extensively documented, the general mechanism involves the diazotization of the 2-aminopyridine (B139424) followed by cyclization. organic-chemistry.orgmdpi.com This reaction pathway provides a valuable route to novel heterocyclic scaffolds.

Furthermore, the diazonium salt derived from this compound can be subjected to Sandmeyer-type reactions. wikipedia.orgnih.govorganic-chemistry.org These reactions involve the displacement of the diazonium group with various nucleophiles, catalyzed by copper(I) salts. This allows for the introduction of a range of functional groups at the C2 position, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. masterorganicchemistry.com The Sandmeyer reaction is a powerful tool for further functionalizing the pyridine ring and accessing a diverse array of derivatives that would be difficult to synthesize through other means. wikipedia.orgnih.gov

Table 1: Potential Diazotization and Related Transformations

| Reagents | Product Type | Potential Functional Group at C2 | Reference |

|---|---|---|---|

| NaNO₂, HCl | Diazonium Salt | -N₂⁺Cl⁻ | masterorganicchemistry.comorganic-chemistry.org |

| NaNO₂, H₂SO₄; then cyclization | Triazolo[1,5-a]pyridine | Fused Triazole Ring | organic-chemistry.orgmdpi.com |

| NaNO₂, HCl; CuCl | 2,3,5-Trichloro-4,6-dimethylpyridine | -Cl | masterorganicchemistry.comwikipedia.org |

| NaNO₂, HBr; CuBr | 2-Bromo-3,5-dichloro-4,6-dimethylpyridine | -Br | masterorganicchemistry.comwikipedia.org |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds. These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (imine) or to construct a new heterocyclic ring.

Similarly, condensation with α,β-unsaturated ketones can provide access to fused dihydropyridine (B1217469) derivatives. The reaction is expected to proceed via a Michael addition of the amino group to the β-carbon of the enone, followed by an intramolecular condensation. rsc.orgnih.gov The specific outcome of these condensation reactions will be influenced by the reaction conditions and the nature of the carbonyl compound employed.

Transformations of the Methyl Substituents

The two methyl groups at positions C4 and C6 of the pyridine ring are also amenable to chemical modification, primarily through oxidation or halogenation reactions.

Oxidation of the methyl groups can lead to the formation of the corresponding pyridinecarboxylic acids. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). google.com More recently, catalytic methods employing transition metal catalysts in the presence of an oxidant like air or hydrogen peroxide have been developed for the selective oxidation of methylpyridines. nih.govresearchgate.netgoogle.com Depending on the reaction conditions, it may be possible to selectively oxidize one or both methyl groups to carboxylic acid functionalities. The resulting pyridinecarboxylic acids are valuable intermediates for the synthesis of a wide range of biologically active molecules and functional materials. mdpi.com

Side-chain halogenation of the methyl groups can be achieved under free-radical conditions. This typically involves reacting the substrate with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This would lead to the formation of halomethyl or dihalomethyl derivatives, which are versatile synthetic intermediates that can undergo further nucleophilic substitution reactions.

Cross-Coupling Reactions Utilizing Halogen and Amino Sites

The presence of two chlorine atoms and an amino group on the pyridine ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov The chlorine atoms at the C3 and C5 positions of this compound can be selectively replaced with aryl or heteroaryl groups using this methodology.

While there is no direct report on the Suzuki-Miyaura coupling of this compound, a study on the closely related 2,3,5-trichloropyridine (B95902) provides valuable insights into the expected reactivity. nih.gov In this study, the Suzuki-Miyaura reaction of 2,3,5-trichloropyridine with various arylboronic acids proceeded with high regioselectivity, with the coupling occurring exclusively at the C2 position. This suggests that in this compound, the chlorine at the C5 position, which is para to the amino group, would be more activated towards oxidative addition to the palladium(0) catalyst compared to the chlorine at the C3 position. The electron-donating amino group at C2 would increase the electron density at the ortho (C3) and para (C5) positions, making the C-Cl bond at C5 more susceptible to oxidative addition.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 3-Chloro-4,6-dimethyl-5-phenylpyridin-2-amine | (Predicted) | nih.gov |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 3-Chloro-4,6-dimethyl-5-(p-tolyl)pyridin-2-amine | (Predicted) | nih.gov |

It is also possible to achieve a double Suzuki-Miyaura coupling to replace both chlorine atoms by using an excess of the boronic acid and modifying the reaction conditions. nih.govdocumentsdelivered.com

Beyond the Suzuki-Miyaura reaction, this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgnih.govrug.nlacsgcipr.orglibretexts.org The chlorine atoms on the pyridine ring could be substituted with a variety of primary or secondary amines, providing access to a wide range of substituted aminopyridines. The amino group already present on the ring could potentially interfere with the reaction, but with appropriate choice of ligands and reaction conditions, selective C-N coupling at the chloro-positions should be achievable.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgrsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be used to introduce alkynyl substituents at the C3 and/or C5 positions of the pyridine ring. Studies on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that selective coupling at the more reactive bromide positions is possible, suggesting that selective mono- or di-alkynylation of this compound could be achieved under carefully controlled conditions. rsc.orgrsc.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netlibretexts.org This reaction could be employed to introduce vinyl groups at the C3 and C5 positions of the pyridine ring. The success of the Heck reaction on dichloropyridines would depend on the specific alkene coupling partner and the optimization of the catalytic system.

Table 3: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, phosphine (B1218219) ligand | C3/C5-aminated pyridine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C3/C5-alkynylated pyridine |

Applications of 3,5 Dichloro 4,6 Dimethylpyridin 2 Amine in Advanced Synthetic Strategies

Utility as a Versatile Intermediate in Complex Molecule Synthesis

No information available.

Development of Analogues and Derivatives for Functional Studies

No information available.

Integration into Diverse Heterocyclic Systems

No information available.

Role in Catalyst Development or Ligand Synthesis (Hypothetical)

No information available.

Advanced Spectroscopic and Structural Characterization of 3,5 Dichloro 4,6 Dimethylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

No experimental ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and solvent details, could be located for 3,5-Dichloro-4,6-dimethylpyridin-2-amine in published literature or spectral databases.

Infrared and Raman Spectroscopic Analysis (FT-IR, FT-Raman)

Specific FT-IR and FT-Raman spectra, including tables of vibrational frequencies (cm⁻¹) and corresponding functional group assignments for this compound, are not available in the public domain.

Mass Spectrometry Techniques (e.g., ESI-MS)

Detailed mass spectrometry data, such as the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns from techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), have not been reported for this compound.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, information regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, is unavailable.

Chiroptical Spectroscopic Methods (if applicable to asymmetric derivatives)

Based on its chemical structure, this compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiroptical spectroscopic methods such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable for its characterization. These techniques are used to investigate chiral molecules and their asymmetric derivatives.

Computational and Theoretical Investigations on 3,5 Dichloro 4,6 Dimethylpyridin 2 Amine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can accurately predict the optimized molecular geometry, including bond lengths and angles, as well as the electronic properties of a molecule. scielo.org.comdpi.com For 3,5-Dichloro-4,6-dimethylpyridin-2-amine, DFT calculations, typically using a basis set like B3LYP/6-311G+(d,p), would reveal the precise three-dimensional arrangement of its atoms. researcher.liferesearchgate.net

The electronic structure of substituted pyridines is significantly influenced by the nature and position of its substituents. rsc.org The presence of two electron-withdrawing chlorine atoms, an electron-donating amino group, and two methyl groups on the pyridine (B92270) ring creates a complex electronic environment. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. mdpi.com These maps highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. In this molecule, the nitrogen of the amino group and the pyridine ring would be expected to show negative potential, while the hydrogen atoms of the amino group would exhibit positive potential.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: These are representative values based on DFT studies of similar substituted pyridines. Specific experimental or computational data for this exact molecule is required for definitive values.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Cl | ~1.74 |

| C-N (ring) | ~1.34 | |

| C-C (ring) | ~1.39 | |

| C-NH2 | ~1.37 | |

| C-CH3 | ~1.51 | |

| Bond Angle (°) | C-N-C (ring) | ~117 |

| N-C-C (ring) | ~123 | |

| C-C-Cl | ~120 | |

| C-C-NH2 | ~121 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

Table 2: Representative Frontier Orbital Energies for a Substituted Aminopyridine (Note: Values are hypothetical and serve to illustrate the concept. Actual values for this compound would require specific DFT calculations.)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.2 | Electron-donating ability (Nucleophilicity) |

| LUMO | -1.8 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.4 | Chemical reactivity and kinetic stability |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of chemical reactions. nih.govnih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the kinetic barrier to a reaction. wikipedia.orglibretexts.orglibretexts.org

For this compound, computational studies could predict the mechanisms of various potential reactions, such as nucleophilic aromatic substitution of the chlorine atoms. The calculations would determine the activation energy for substitution at the C3 versus the C5 position, revealing the most likely reaction pathway. researchgate.net The influence of the amino and methyl groups on the stability of the transition state intermediates (e.g., Meisenheimer complexes) would be a key factor. Transition state theory (TST) allows for the calculation of reaction rate constants from the properties of the transition state structure. wikipedia.orgox.ac.uk Such studies are vital for optimizing synthetic routes and understanding the compound's stability and reactivity profile.

Conformation Analysis and Intramolecular Interactions

The three-dimensional conformation of a molecule and the non-covalent interactions within it are critical to its properties and biological activity. mdpi.com Intramolecular hydrogen bonds, in particular, can significantly influence a molecule's shape, stability, and physicochemical properties. nih.govmdpi.comnih.gov

Table 3: Potential Intramolecular Hydrogen Bond Parameters (Based on data from the analogous compound 3,5-Dichloro-6-methylpyridin-2-amine nih.gov)

| Interaction (D–H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D–H···A Angle (°) |

|---|---|---|---|---|

| N–H···Cl | ~0.83 | ~2.90 | ~3.68 | ~157 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates. tandfonline.comnih.gov

While specific biological activities for this compound are not extensively documented in the available literature, aminopyridine derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities. nih.govrsc.orgjapsonline.commdpi.com Should a series of derivatives of this compound be synthesized and tested for a particular biological effect, QSAR modeling could be a powerful tool for optimization. mdpi.com

A typical QSAR study involves calculating various molecular descriptors for each derivative, which can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational parameters.

Lipophilic: LogP (partition coefficient), which describes hydrophobicity.

These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning) that relates them to the observed biological activity (e.g., IC50 values). The resulting QSAR equation can highlight which structural features are most important for activity and guide the rational design of new, more effective compounds. mdpi.com

Future Research Directions and Emerging Opportunities for 3,5 Dichloro 4,6 Dimethylpyridin 2 Amine

Exploration of Undiscovered Reactivity Patterns

The reactivity of 3,5-Dichloro-4,6-dimethylpyridin-2-amine has not been extensively documented, presenting a fertile ground for discovery. Future research could systematically probe its behavior with various reagents to unlock novel synthetic pathways. The interplay between the amino group, the pyridine (B92270) nitrogen, and the halogen substituents suggests a rich and complex chemical profile.

Key areas for exploration include:

Reactions at the Amino Group: The primary amine at the C2 position is a key functional handle. Its reactivity could be explored in reactions such as N-amination using electrophilic aminating reagents to form N-aminopyridinium salts, which are valuable in various organic transformations. nih.gov Additionally, condensation reactions with aldehydes and ketones could lead to the formation of Schiff bases, which are versatile intermediates for synthesizing more complex heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.netbhu.ac.in

Reactions involving the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or nucleophile. Its reaction with electrophiles could be investigated to synthesize N-functionalized pyridinium (B92312) salts. Furthermore, oxidation of the pyridine nitrogen to form the corresponding N-oxide would significantly alter the electronic properties of the ring, potentially opening up new reaction pathways, such as those seen in the synthesis of 2-aminopyridines from other pyridine N-oxides. nih.govnih.gov

Cross-Coupling and Substitution Reactions: The chlorine atoms at the C3 and C5 positions are potential sites for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. Investigating their displacement by various nucleophiles (e.g., alkoxides, thiolates, amines) could provide access to a wide array of novel polysubstituted pyridine derivatives. The success of such reactions often depends on the electronic nature of the pyridine ring, which in this case is heavily influenced by the existing substituents.

A summary of potential reactivity explorations is presented below.

| Reaction Site | Potential Transformation | Reagents/Conditions to Explore | Potential Outcome |

| C2-Amino Group | N-Amination | Electrophilic aminating reagents (e.g., DPH) | N-Aminopyridinium salts for further functionalization |

| Schiff Base Formation | Aldehydes, Ketones | Intermediates for fused heterocyclic systems | |

| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide with altered electronic properties |

| Quaternization | Alkyl halides, Electrophiles | Pyridinium salts with potential applications as ionic liquids | |

| C3/C5-Chloro Atoms | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, NaSMe) | Diversely functionalized pyridine derivatives |

| Cross-Coupling Reactions | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Biaryl pyridines, N-aryl aminopyridines |

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should focus on establishing sustainable routes to this compound and its derivatives, moving away from traditional methods that may involve hazardous reagents or harsh conditions.

Promising green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation is a recognized green chemistry tool that can dramatically reduce reaction times, improve yields, and minimize side product formation compared to conventional heating. nih.govresearchgate.net Applying this technology to the synthesis of pyridines, potentially through one-pot multicomponent reactions, could offer a more efficient and environmentally friendly pathway. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. nih.gov Designing an MCR strategy for the target molecule would align with the principles of green chemistry by maximizing atom economy.

Use of Green Catalysts and Solvents: Research into replacing hazardous catalysts and solvents is crucial. This could involve employing reusable solid catalysts, such as activated fly ash or nanocatalysts, which have been shown to be effective in the synthesis of other pyridine derivatives. bhu.ac.inresearchgate.net The use of environmentally friendly solvents like water, ethanol, or ionic liquids would further enhance the sustainability of the synthesis. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Acceleration of chlorination and amination steps. | Reduced reaction times, higher yields, fewer byproducts. nih.gov |

| One-Pot Multicomponent Reactions | Direct assembly of the substituted pyridine core from simpler precursors. | High atom economy, operational simplicity, reduced waste. nih.gov |

| Heterogeneous Catalysis | Use of reusable catalysts like activated fly ash or supported metal nanoparticles. | Catalyst recyclability, easier product purification, reduced environmental impact. bhu.ac.in |

| Eco-Friendly Solvents | Replacing traditional organic solvents with water, ethanol, or ionic liquids. | Reduced toxicity and environmental pollution. nih.gov |

Integration into Supramolecular Architectures

Supramolecular chemistry, which focuses on non-covalent interactions, is a rapidly growing field. This compound is an excellent candidate for a supramolecular building block (synthon) due to its multiple sites for hydrogen and halogen bonding.

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality can be exploited to form predictable supramolecular motifs, such as dimers or chains. Crystal structure analysis of the related compound 3,5-dichloro-6-methylpyridin-2-amine reveals that molecules are linked into dimers by pairs of intermolecular N—H···N hydrogen bonds. nih.govresearchgate.net

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). nih.govnih.gov The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the ring, can act as halogen bond donors. The pyridine nitrogen or even the amino group could serve as acceptors on a complementary molecule. This interaction is a powerful tool in crystal engineering for constructing complex, multi-dimensional architectures. mdpi.com The interplay of hydrogen and halogen bonding could lead to the formation of robust and highly ordered supramolecular assemblies. mdpi.com

Future research could explore the co-crystallization of this compound with various halogen and hydrogen bond acceptors/donors to create novel supramolecular structures with tailored properties. mdpi.com

Development of Novel Functional Materials Based on the Pyridine Core

The unique electronic and structural features of the pyridine ring make it a common component in a variety of functional materials. By using this compound as a precursor, new materials with specific optical, electronic, or self-assembling properties could be developed.

Fluorescent Probes: Aminopyridines can serve as the core for fluorescent molecules. mdpi.com Further functionalization of the target compound, for instance, through cross-coupling reactions to introduce conjugated systems, could lead to novel fluorophores. These materials could find applications in chemical sensing or biological imaging.

Liquid Crystals: The rigid structure of the pyridine core is a desirable feature in the design of liquid crystalline materials. By attaching long alkyl chains or other mesogenic groups to the this compound scaffold, it may be possible to create new compounds that exhibit liquid crystalline phases.

Self-Assembling Nanomaterials: The directed, non-covalent interactions discussed in the previous section (hydrogen and halogen bonding) could be harnessed to drive the self-assembly of this molecule into well-defined nanostructures, such as fibers, sheets, or vesicles. Such materials are of interest for applications in drug delivery and nanotechnology. nih.gov

Mechanistic Studies of Specific Chemical Transformations

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new synthetic transformations. For this compound, detailed mechanistic studies of its key reactions would be highly valuable.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict product selectivity. ruhr-uni-bochum.de This approach could be used to understand the regioselectivity of substitution reactions or to elucidate the nature of cycloaddition processes involving this molecule. cuny.edufrontiersin.org

Kinetic Studies: Experimental kinetic studies can provide crucial data on reaction rates and orders, helping to validate proposed mechanisms. For example, monitoring the rate of nucleophilic substitution at the chloro-positions under different conditions would provide insight into the reaction's SNAr mechanism.

Intermediate Trapping and Spectroscopic Analysis: The identification of reaction intermediates is a cornerstone of mechanistic investigation. Techniques like in-situ NMR or mass spectrometry could be used to detect and characterize transient species formed during reactions, providing direct evidence for a proposed mechanistic pathway. nih.gov

By combining computational and experimental approaches, a comprehensive picture of the reactivity and transformation pathways of this compound can be developed, paving the way for its rational application in organic synthesis.

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-4,6-dimethylpyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves halogenation and methylation of pyridine precursors. A common approach is nucleophilic substitution on a polyhalogenated pyridine scaffold (e.g., pentafluoropyridine), where chlorine atoms are introduced via reaction with chlorinating agents like POCl₃ or SOCl₂. Methyl groups are added through Friedel-Crafts alkylation or via Grignard reagents under anhydrous conditions . Optimization focuses on temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side products. Post-synthesis purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Key techniques include:

- X-ray crystallography : Resolves atomic positions and confirms substitution patterns. SHELX programs are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 2.2–2.5 ppm for CH₃) and aromatic protons (δ 6.5–8.0 ppm). ¹⁹F NMR is irrelevant here but useful for fluorinated analogs.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₇H₈Cl₂N₂) via exact mass matching.

- IR spectroscopy : Confirms amine N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~550 cm⁻¹).

Q. How does the compound’s stability vary under different storage conditions?

The compound is hygroscopic and light-sensitive. Long-term stability requires storage in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., oxidation of amine groups) can be monitored via TLC or HPLC. Stability studies recommend avoiding protic solvents (e.g., MeOH) for prolonged storage due to potential solvolysis of C–Cl bonds .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and methyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups deactivate the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic displacement at specific positions. Methyl groups introduce steric hindrance, directing reactions to less-substituted sites (e.g., C-2 amine). For Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100–150°C) improve yields by overcoming steric barriers. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

Discrepancies often arise from:

- Reagent purity : Trace moisture in POCl₂ reduces chlorination efficiency.

- Crystallographic vs. solution-state data : X-ray structures may show different conformations than NMR due to packing effects.

- Solvent polarity in NMR : DMSO-d₆ vs. CDCl₃ shifts proton signals.

Resolution involves: - Replicating experiments under strictly anhydrous conditions.

- Using multiple characterization methods (e.g., XRD + NMR) for cross-validation.

- Statistical analysis (e.g., ANOVA) to assess variability in reaction parameters .

Q. What role does hydrogen bonding play in the crystal engineering of derivatives?

The C-2 amine group forms N–H···N/Cl hydrogen bonds, dictating crystal packing. Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings, which stabilize supramolecular architectures. Co-crystallization with carboxylic acids or halogen-bond donors (e.g., iodoperfluoroarenes) can tune lattice dimensions for materials science applications .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculates:

- Electrostatic potential surfaces : Identifies nucleophilic/electrophilic sites.

- Transition-state geometries : Guides catalyst design for C–C coupling.

- Solvent effects : COSMO-RS models simulate solvation energies in polar aprotic solvents. Pairing computational results with experimental kinetics (e.g., Arrhenius plots) validates mechanistic hypotheses .

Q. Methodological Recommendations

- Synthesis : Use Schlenk-line techniques for moisture-sensitive steps.

- Characterization : Combine XRD with solid-state NMR for polymorph analysis.

- Data Analysis : Employ software like Topas for crystallographic refinement and OriginLab for kinetic modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.